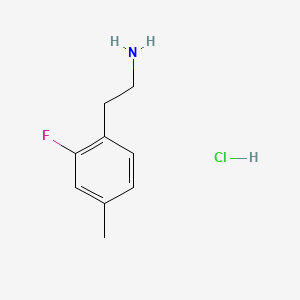amine hydrochloride CAS No. 2490704-96-4](/img/structure/B6604494.png)
[(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyridin-2-ylmethyl(methyl)amine hydrochloride, also known as CPMA, is a synthetic compound used in research laboratories for a variety of applications. It is a white, crystalline solid with a molecular weight of 213.6 g/mol and a melting point of 158-160°C. CPMA is a versatile compound that has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies.
Aplicaciones Científicas De Investigación
[(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the effects of certain drugs on the body, as well as to investigate the biochemical and physiological effects of certain compounds. In addition, [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride has been used to study the metabolism of drugs, as well as to investigate the effects of certain compounds on the central nervous system.
Mecanismo De Acción
Target of Action
The primary targets of (5-chloropyridin-2-yl)methylamine hydrochloride are currently unknown. This compound is a derivative of pyridine, which is often used in the synthesis of various pharmaceuticals . .
Mode of Action
The mode of action of (5-chloropyridin-2-yl)methylamine hydrochloridePyridine derivatives are known to interact with various biological targets, but the exact interactions of this compound remain to be elucidated .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride has several advantages and limitations for laboratory experiments. One of the main advantages of using [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride is that it is relatively easy to synthesize and is readily available. In addition, [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride is relatively stable and can be stored for long periods of time. However, [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride is not water soluble and must be dissolved in an organic solvent before it can be used in experiments.
Direcciones Futuras
There are a number of potential future directions for research involving [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride. One potential direction is to further investigate the effects of [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride, such as its use as an antidepressant or anti-anxiety medication. Finally, further research could be conducted to explore the potential interactions of [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride with other drugs and compounds.
Métodos De Síntesis
[(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride can be synthesized through a two-step process. The first step involves the reaction of 5-chloropyridine with methyl(methyl)amine in the presence of a base, such as sodium hydroxide. This reaction produces a product known as 5-chloropyridin-2-ylmethyl(methyl)amine hydrochloride. The second step of the synthesis involves the addition of hydrochloric acid to the product, which results in the formation of [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride. The synthesis of [(5-chloropyridin-2-yl)methyl](methyl)amine hydrochloride is relatively straightforward and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-9-5-7-3-2-6(8)4-10-7;/h2-4,9H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKDUNKGOBDHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)


![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)
amine hydrochloride](/img/structure/B6604442.png)




![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)
![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)


